molecular formula C10H10BrF2NOS B1415793 (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone CAS No. 2020301-61-3

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Cat. No.: B1415793
CAS No.: 2020301-61-3
M. Wt: 310.16 g/mol
InChI Key: XRFBNHJLBZXERK-UHFFFAOYSA-N
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Description

The compound “(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone” is a complex organic molecule. It contains a bromothiophenyl group, a difluoropiperidinyl group, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromothiophenyl group would contribute to the aromaticity of the molecule, while the difluoropiperidinyl group would introduce elements of chirality .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom in the bromothiophenyl group, which is a good leaving group, and the difluoropiperidinyl group, which may act as a nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromothiophenyl and difluoropiperidinyl groups could potentially influence its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound shows potential in the synthesis of antimicrobial agents. For instance, similar compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and shown to exhibit good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Structural Analysis and Chemical Reactivity

  • Compounds with structural similarities have been characterized and analyzed using techniques such as UV, IR, NMR, and high-resolution mass spectrometry. Theoretical vibrational spectra and density functional theory calculations have provided insights into the equilibrium geometry, bonding features, and chemical reactivity of these compounds (Shahana & Yardily, 2020).

Spectroscopic Investigation

  • Spectroscopic methods like FT-IR, Raman, and NMR have been used to investigate the characteristics of related compounds, aiding in confirming their molecular structure. Molecular orbital calculations such as HOMO-LUMO energy gap and Mulliken population analysis have been utilized to understand their chemical reactivity descriptors (Arasu, Asirvatham, Priya, & Revathi, 2019).

Antioxidant Properties

  • Some derivatives of this compound class have been investigated for their antioxidant properties. For example, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives exhibited effective antioxidant power in various assays (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antibacterial and Antifungal Evaluation

Synthesis of Novel Central Nervous System Depressants

  • Similar structures, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been synthesized and evaluated for central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity (Butler, Wise, & Dewald, 1984).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. It could be of interest in the development of new pharmaceuticals or materials, given the interesting properties of bromothiophenyl and difluoropiperidinyl compounds .

Mechanism of Action

Target of Action

A structurally similar compound, (+)-5-(5-bromothiophen-3-yl)-5-methyl-4-oxo-4,5-dihydro-furan-2-carboxylic acid, has been reported to interact with gpr109b , a G-protein coupled receptor involved in lipid metabolism .

Mode of Action

Based on its potential interaction with gpr109b , it might inhibit forskolin-induced cAMP generation , thereby modulating cellular signaling pathways.

Biochemical Pathways

Given its potential interaction with gpr109b , it might influence lipid metabolism and related signaling pathways.

Result of Action

Based on its potential interaction with gpr109b , it might modulate cellular signaling pathways, potentially influencing lipid metabolism.

Properties

IUPAC Name

(5-bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NOS/c11-8-5-7(6-16-8)9(15)14-3-1-10(12,13)2-4-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFBNHJLBZXERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
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(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
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(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
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(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 5
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 6
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone

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